NSC117079 -

NSC117079

Catalog Number: EVT-2794406
CAS Number:
Molecular Formula: C20H15N3O7S2
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel pan-PHLPP inhibitors (selective for PHLPP1 and PHLPP2)

Source and Classification

NSC117079 was developed by the National Cancer Institute as part of their drug synthesis and chemistry program. It belongs to a class of compounds known as phosphatase inhibitors, specifically targeting PHLPP1 and PHLPP2. The molecular formula for NSC117079 is C20H15N3O7S2, with a molecular weight of 473.5 g/mol. Its structural classification includes features such as sulfonamide groups, which contribute to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of NSC117079 involves a multi-step organic synthesis process starting from commercially available precursors. Key steps include:

  1. Condensation Reactions: Initial formation of key intermediates through condensation reactions.
  2. Cyclization: Formation of cyclic structures that are integral to the compound's activity.
  3. Sulfonation: Introduction of sulfonyl groups, which are essential for the compound's inhibitory effects.

The final product is purified using chromatographic techniques to achieve high purity levels suitable for biological testing. For industrial applications, scaling up these laboratory methods would require optimization to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactions and Technical Details

NSC117079 participates in various chemical reactions, including:

  • Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction: Reacts with reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
  • Substitution: Undergoes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions, leading to breakdown into smaller fragments.

The outcomes of these reactions depend significantly on the specific conditions applied during the reaction processes.

Mechanism of Action

NSC117079 exerts its pharmacological effects primarily through the inhibition of PHLPP. By blocking PHLPP activity, NSC117079 prevents the dephosphorylation of Akt, leading to enhanced Akt signaling. This results in increased phosphorylation of downstream targets such as FOXO1, ERK1/2, and protein kinase C (PKC), which are involved in various cellular processes including cell survival, proliferation, and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature conditions.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with common oxidizing and reducing agents, indicating potential for further derivatization in synthetic applications.
Applications

NSC117079 has several scientific applications:

  • Pharmacological Research: Investigated as a potential treatment for osteoarthritis due to its ability to enhance cartilage synthesis and inhibit degradation pathways.
  • Cancer Research: Explored for its role in modulating cell survival pathways via Akt signaling, making it a candidate for cancer therapeutics.
  • Biochemical Studies: Utilized in studies examining the role of phosphatases in various cellular processes and diseases.
Molecular Mechanisms of Action

PHLPP Isoform Selectivity and Inhibition Dynamics

NSC117079 functions as a pan-inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP) isoforms, targeting both PHLPP1 and PHLPP2. These phosphatases dephosphorylate distinct Akt isoforms: PHLPP1 preferentially dephosphorylates Akt2 and Akt3 at the hydrophobic motif (Ser473), while PHLPP2 targets Akt1 and Akt3. NSC117079 binds the protein phosphatase 2C (PP2C) domain of both isoforms, blocking phosphatase activity and increasing Akt phosphorylation. This inhibition is concentration-dependent, with half-maximal inhibitory concentration values near 30 μM in cellular models such as Cos-7 kidney cells [3] [6].

Table 1: PHLPP Isoform Selectivity of NSC117079

PHLPP IsoformPrimary Akt TargetsEffect of NSC117079
PHLPP1Akt2, Akt3Blocks dephosphorylation at Ser473
PHLPP2Akt1, Akt3Inhibits phosphatase activity competitively

The compound’s efficacy varies by cell type due to differential isoform expression. In cortical neurons, NSC117079 increases Akt phosphorylation, while in astrocytes, it suppresses Akt activity—suggesting cell-specific signaling cascades beyond direct PHLPP inhibition. This divergence implies that PHLPP2 may regulate unidentified prosurvival pathways in astrocytes, complicating the compound’s therapeutic applications [6].

Modulation of Akt Phosphorylation and Downstream Signaling Pathways

NSC117079 enhances Akt phosphorylation (Ser473) by disrupting PHLPP-mediated dephosphorylation. In rat cortical neurons, treatment with 30 μM NSC117079 elevates phospho-Akt levels by 2.5-fold within 30 minutes, promoting cell survival against staurosporine-induced apoptosis. Similarly, human articular chondrocytes exhibit increased Akt2 phosphorylation following NSC117079 exposure, stimulating glycosaminoglycan and collagen type II synthesis—key extracellular matrix components in cartilage homeostasis [2] [3].

Table 2: Downstream Effects of Akt Activation by NSC117079

Cell TypeAkt Phosphorylation ChangeFunctional Outcome
Rat cortical neurons↑ 2.5-foldReduced apoptosis under oxidative stress
Human chondrocytes↑ 1.8-foldIncreased glycosaminoglycan synthesis (25–30%)
Immature mouse chondrocytes↑ 2.0-foldEnhanced Sox9 and proteoglycan 4 expression

Downstream, activated Akt phosphorylates mTORC1 and glycogen synthase kinase 3β, driving protein synthesis and suppressing catabolic pathways. In chondrocytes, this inhibits matrix metalloproteinase 13 expression, decelerating extracellular matrix degradation. The compound’s efficacy is context-dependent; serum-deprived cells show more pronounced Akt activation than nutrient-replete counterparts [2] [9].

Regulation of ERK1/2 and Protein Kinase C Phosphorylation in Chondrocytes

Beyond Akt, NSC117079 modulates extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase C phosphorylation. In immature mouse chondrocytes, 25 μM NSC117079 increases phospho-ERK1/2 (Thr202/Tyr204) by 40% and enhances Protein Kinase C (Ser660) activity by 35%. This dual activation synergizes with Akt signaling to amplify anabolic responses, including proteoglycan 4 production—a critical lubricant in articular joints [2] [6].

Mechanistically, PHLPP1 inhibition prevents Ras-Raf-MEK-ERK cascade suppression. Normally, PHLPP1 binds K-Ras via its leucine-rich repeat domain, constraining ERK phosphorylation. NSC117079’s blockade of the PP2C domain liberates K-Ras, enabling ERK activation. Concurrently, the compound stabilizes phosphorylated Protein Kinase C isoforms, which regulate chondrocyte differentiation and matrix assembly [6] [9].

Table 3: Kinase Modulation by NSC117079 in Chondrocytes

Target KinasePhosphorylation SiteChangeBiological Impact
ERK1/2Thr202/Tyr204↑ 40%Stimulates chondrocyte proliferation
Protein Kinase CSer660↑ 35%Enhances extracellular matrix deposition
S6 KinaseSer371↑ 30%Promotes ribosomal biogenesis

Interaction with Forkhead Box O1 and Its Role in Cellular Homeostasis

NSC117079 indirectly regulates Forkhead Box O1 (FOXO1) through Akt-dependent and independent mechanisms. Akt phosphorylates FOXO1 at Ser256, excluding it from the nucleus and inhibiting its transcriptional activity. By augmenting Akt signaling, NSC117079 reduces nuclear FOXO1 by 50–60% in nucleus pulposus cells, repressing pro-apoptotic genes like Bim and elevating antioxidant enzymes (e.g., catalase) [1] [5].

In degenerative contexts, sustained FOXO1 nuclear localization accelerates cellular senescence. NSC117079 counteracts this by promoting FOXO1 cytoplasmic sequestration, which preserves mitochondrial integrity and reduces reactive oxygen species accumulation. However, in endometrial cancer models, Protein Kinase C alpha (PKCα) loss—mimicking PKC suppression by PHLPP—hyperactivates Akt and excessively inactivates FOXO1, driving tumorigenesis. This underscores the delicate balance required in modulating FOXO1 for therapeutic benefit [5] [9].

Properties

Product Name

NSC117079

IUPAC Name

1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid

Molecular Formula

C20H15N3O7S2

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30)

InChI Key

LHSBZAWDPSTOEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.